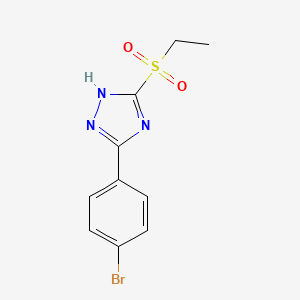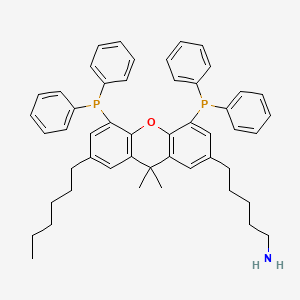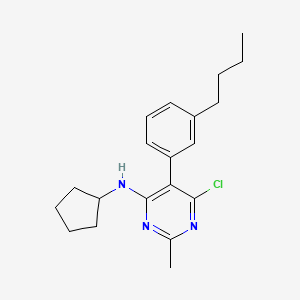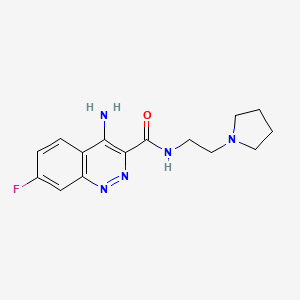
N,N-Dibenzoyl-3'-O-benzoyl-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structure of this compound includes a purine base, a tetrahydrofuran ring, and multiple benzoyl groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.
Introduction of Benzoyl Groups: The benzoyl groups are added through acylation reactions, where the intermediate compound is treated with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The benzoyl groups can be reduced to benzyl groups using reducing agents like lithium aluminum hydride.
Substitution: The purine base can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a benzylated derivative.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of (2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS.
Uniqueness
(2R,3S,5R)-5-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate: is unique due to its specific structural features, such as the presence of multiple benzoyl groups and the tetrahydrofuran ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
201420-61-3 |
|---|---|
Molekularformel |
C31H25N5O6 |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C31H25N5O6/c37-17-24-23(42-31(40)22-14-8-3-9-15-22)16-25(41-24)35-19-34-26-27(35)32-18-33-28(26)36(29(38)20-10-4-1-5-11-20)30(39)21-12-6-2-7-13-21/h1-15,18-19,23-25,37H,16-17H2/t23-,24+,25+/m0/s1 |
InChI-Schlüssel |
MSKJRWJDYWIRPP-ISJGIBHGSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)


